Pseudomonic acid B
Overview
Description
Pseudomonic acid B is a naturally occurring molecule produced by the bacterium Pseudomonas fluorescens . It is structurally similar to another molecule, pseudomonic acid A, which is the primary active ingredient in the topical antibiotic mupirocin .
Synthesis Analysis
The biosynthetic pathway of pseudomonic acid B involves the simultaneous synthesis of two main components: monic acid and 9-hydroxynonanoic acid . The main pathway leads to pseudomonic acid A, with pseudomonic acid B as an intermediate . Esterification with 9-HN and C-10,-11 epoxidation, which may occur before or after this, result in pseudomonic acid B .Molecular Structure Analysis
Pseudomonic acid B has a molecular formula of C26H44O10 . Its average mass is 516.622 Da and its monoisotopic mass is 516.293457 Da .Chemical Reactions Analysis
The biosynthesis of pseudomonic acid B involves several enzymatic steps . The HCS cassette, comprised of MupG, MupH, MupJ, MupK, and mAcpC, is responsible for the incorporation of the β-methyl group at C-15 .Physical And Chemical Properties Analysis
Pseudomonic acid B has a density of 1.2±0.1 g/cm3, a boiling point of 689.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.9 mmHg at 25°C . It also has a molar refractivity of 131.0±0.3 cm3, a polar surface area of 166 Å2, and a molar volume of 418.5±3.0 cm3 .Scientific Research Applications
Structure Identification : Pseudomonic acid B was identified as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid. This identification was based on a comparison of spectral data of its derivatives with those of pseudomonic acid A (Chain & Mellows, 1977).
Inhibition of Isoleucyl-tRNA Synthetase : Pseudomonic acid strongly inhibits protein and RNA synthesis in Escherichia coli by acting as a powerful inhibitor of isoleucyl-tRNA synthetase both in vivo and in vitro. This finding suggests a specific mode of action of pseudomonic acid as an antibiotic (Hughes & Mellows, 1978).
Synthesis of Potential Intermediates : A novel synthetic path to a potential intermediate for pseudomonic acid B was established by employing enantioselective deprotonation of a meso-cycloheptanone derivative (Honda & Kimura, 2002).
Topical Therapy Applications : Pseudomonic acid has been evaluated as a 2% formulation in a cream for topical therapy. It was found to penetrate the skin and showed effectiveness in treating skin infections, such as impetigo, infected eczema, and folliculitis (Wuite et al., 1985).
Biosynthesis Differentiation : Studies on the biosynthesis of pseudomonic acids A and B show that pseudomonic acid B (2) accumulates preferentially under specific conditions, suggesting a diversion in the biosynthetic pathway (Mantle et al., 2001).
Inhibition of Protein Synthesis in Bacteria : Pseudomonic acid inhibits protein synthesis in Staphylococcus aureus, with a primary effect leading to bacteriostasis. It also affects RNA synthesis, DNA synthesis, and cell wall peptidoglycan synthesis, albeit to a lesser extent (Hughes & Mellows, 1978).
Antibacterial and Anti-mycoplasma Activity : Pseudomonic acid C, structurally related to pseudomonic acid B, exhibits antibacterial and anti-mycoplasma activity. It can be produced either by fermentation of Pseudomonas fluorescens or by modification of pseudomonic acid A (Cauty, 1973).
Clinical Efficacy in Skin Infections : Clinical trials show that pseudomonic acid is effective in treating primary superficial skin infections, with a high success rate in clearing infections caused by Staphylococcus aureus and beta-haemolytic streptococci (Reilly & Spencer, 1984).
Safety And Hazards
properties
IUPAC Name |
9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQAKOVZJHZTF-LHSFDMIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudomonic acid B | |
CAS RN |
40980-51-6 | |
Record name | Pseudomonic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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